molecular formula C13H14N2O3 B2703067 1-Tert-butyl-6-nitroquinolin-4-one CAS No. 2222511-92-2

1-Tert-butyl-6-nitroquinolin-4-one

Cat. No.: B2703067
CAS No.: 2222511-92-2
M. Wt: 246.266
InChI Key: KFHQYPIBDUOZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-6-nitroquinolin-4-one typically involves the nitration of a quinoline derivative followed by the introduction of a tert-butyl group. One common method involves the nitration of quinolin-4-one using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position. The resulting 6-nitroquinolin-4-one is then subjected to Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group at the first position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-6-nitroquinolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tert-butyl-6-nitroquinolin-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-tert-butyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinolin-4-one: Lacks the tert-butyl group but shares the nitroquinoline core structure.

    1-Tert-butylquinolin-4-one: Lacks the nitro group but has the tert-butyl group and quinoline core.

    Quinolin-4-one: The parent compound without any substituents.

Uniqueness

1-Tert-butyl-6-nitroquinolin-4-one is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-tert-butyl-6-nitroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)14-7-6-12(16)10-8-9(15(17)18)4-5-11(10)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQYPIBDUOZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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